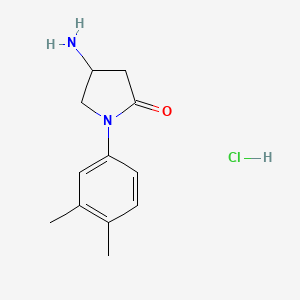

4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride

Description

4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride is a substituted pyrrolidinone derivative characterized by a 3,4-dimethylphenyl group at the 1-position and an amino group at the 4-position of the pyrrolidin-2-one ring, with a hydrochloride salt formation. This compound serves as a critical building block in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors and central nervous system (CNS)-targeting agents. Its structural features, including the aromatic dimethyl substitution and polar amino group, influence its solubility, bioavailability, and binding affinity to biological targets .

Propriétés

IUPAC Name |

4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c1-8-3-4-11(5-9(8)2)14-7-10(13)6-12(14)15;/h3-5,10H,6-7,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUZQQJVZXQWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of the 3,4-Dimethylphenyl Pyrrolidin-2-one Core

A common approach involves the nucleophilic substitution or coupling of pyrrolidin-2-one derivatives with 3,4-dimethylphenyl-containing intermediates. For example, the use of 4-amino-3,5-dimethylbenzaldehyde or related substituted anilines as starting materials has been documented.

In one synthetic method, 4-amino-3,5-dimethylbenzaldehyde reacts with cyanoacetic acid and pyrrolidine under mild heating in ethanol to form intermediates such as 3-(4-amino-3,5-dimethylphenyl)-2-cyanoacrylic acid, which can be further transformed into the target compound.

The reaction conditions typically involve stirring at room temperature or slightly elevated temperatures (~25–40 °C) for several hours (e.g., 4 hours), followed by solvent removal and purification steps such as filtration and recrystallization.

Amination and Ring Functionalization

The amino group at the 4-position of the pyrrolidin-2-one ring can be introduced through reductive amination or nucleophilic substitution reactions on appropriately functionalized intermediates.

Catalytic hydrogenation using palladium-based catalysts under controlled conditions has been employed to reduce nitro or sulfonamide precursors to the corresponding amines, which then undergo cyclization or coupling to form the pyrrolidinone ring with the amino substituent.

Hydrochloride Salt Formation

- The final compound is typically converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as diisopropyl ether or ethanol under inert conditions. This step improves the compound's crystallinity, stability, and solubility.

Representative Synthetic Route (Based on Patent CN111333543A)

| Step | Reactants & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-amino-3,5-dimethylbenzaldehyde + cyanoacetic acid + pyrrolidine in absolute ethanol, stirred at 25 °C for 4 h | 3-(4-amino-3,5-dimethylphenyl)-2-cyanoacrylic acid | 60.65 | Reaction monitored by NMR; 1H NMR (400 MHz, DMSO-d6): δ 13.17 (s, 1H), 7.92 (s, 1H), 7.62 (s, 2H), 6.12 (s, 2H), 2.09 (s, 6H) |

| 2 | Solvent removal, dissolution in dichloromethane, slurry formation with water, filtration | Purified intermediate solid | - | Purification step to isolate intermediate |

| 3 | Amination and ring closure (details not fully disclosed) | 4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one | - | Followed by hydrochloride salt formation |

Alternative Synthetic Approaches

Palladium-Catalyzed Coupling Reactions

Palladium acetate and tri-O-methylphenylphosphine ligands have been used to improve yields and selectivity in coupling reactions involving substituted anilines and acrylamide derivatives, which can be adapted for synthesizing the pyrrolidinone core with aromatic substitution.

Example: Heck reaction between 4-bromo-2,6-dimethylaniline and acrylamide under inert atmosphere at 130 °C for 24 h, yielding (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide intermediate with ~51% yield.

Microwave-Assisted Synthesis

- Microwave irradiation has been applied to accelerate nucleophilic substitution and cyclization reactions, reducing reaction times significantly (e.g., from hours to under 90 minutes) and improving yields for related intermediates.

Analytical Data Supporting Preparation

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Ethanol Stirring with Pyrrolidine and Cyanoacetic Acid | 4-amino-3,5-dimethylbenzaldehyde, pyrrolidine, cyanoacetic acid | 25 °C, 4 h | ~60.65% | Mild conditions, straightforward | Moderate yield |

| Palladium-Catalyzed Heck Reaction | 4-bromo-2,6-dimethylaniline, acrylamide, Pd(OAc)2, phosphine ligand | 130 °C, 24 h, inert atmosphere | ~51% | High selectivity, well-studied | Long reaction time, expensive catalyst |

| Microwave-Assisted Nucleophilic Substitution | Intermediates + HCl | Microwave irradiation, ~90 min | Improved yield (~77%) | Fast, energy-efficient | Requires specialized equipment |

Research Findings and Considerations

The use of palladium catalysts and phosphine ligands significantly improves the regioselectivity and yield of coupling reactions leading to the target compound, but cost and catalyst recovery are considerations for scale-up.

Microwave-assisted synthesis offers a greener, faster alternative with reduced reaction times and comparable or improved yields, suitable for industrial applications.

The hydrochloride salt formation step is critical for obtaining a stable, crystalline product suitable for pharmaceutical use.

Analytical characterization such as NMR and molecular weight confirmation ensures the structural integrity of the synthesized compound.

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidin-2-one core.

Substitution: The amino group and the 3,4-dimethylphenyl group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while substitution reactions can produce various substituted pyrrolidin-2-one derivatives .

Applications De Recherche Scientifique

Chemistry

- Building Block in Organic Synthesis : The compound serves as a versatile intermediate in the synthesis of various organic molecules. Its structure allows for modifications that can lead to novel compounds with desired properties.

- Enzyme Inhibition : Research has indicated that derivatives of pyrrolidin-2-one compounds exhibit potential enzyme inhibitory activities. For instance, studies have shown that similar compounds can act as inhibitors for different enzymes involved in metabolic pathways .

- Analgesic Properties : A study on related pyridine derivatives demonstrated significant analgesic effects, suggesting that 4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride may exhibit similar properties. The analgesic activity was assessed using animal models and showed effectiveness comparable to established analgesics like indomethacin and morphine .

Medical Applications

- Therapeutic Potential : The compound has been explored for its potential therapeutic applications in treating central nervous system disorders. Its interaction with neurotransmitter systems suggests it could be beneficial in managing conditions such as anxiety or depression .

Data Table: Summary of Applications

Case Study 1: Analgesic Activity Evaluation

In a study assessing the analgesic effects of various pyridine derivatives, this compound was evaluated alongside other compounds. The results indicated that this compound exhibited significant pain relief comparable to traditional analgesics across different models (e.g., acetic acid-induced writhing tests) at varying dosages .

Case Study 2: Enzyme Interaction Studies

Another study focused on the interaction of pyrrolidinone derivatives with specific enzymes showed promising results regarding their potential as therapeutic agents. The binding affinity and inhibitory action on target enzymes were analyzed through molecular docking studies, indicating that structural modifications could enhance their efficacy .

Mécanisme D'action

The mechanism of action of 4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

4-Amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one Hydrochloride

- Substituents : 3,4-Dichlorophenyl group.

- Impact : The electron-withdrawing chlorine atoms increase molecular polarity and lipophilicity compared to the dimethylphenyl group in the target compound. This enhances membrane permeability but may reduce aqueous solubility .

- Applications : Often used in antimicrobial and antiparasitic agent synthesis due to halogen-driven electrophilic reactivity .

4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one Hydrochloride

4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one

- Substituents : 4-Methoxyphenyl group.

- Impact : The methoxy group enhances electron-donating capacity, increasing solubility in polar solvents. However, it may reduce blood-brain barrier penetration compared to halogenated or alkylated analogues .

- Applications : Utilized in analgesics and anti-inflammatory agents due to its balanced polarity .

1-Aminopyrrolidin-2-one Hydrochloride

- Substituents: No aromatic substitution; base pyrrolidinone structure.

- Impact : Lacks aromatic interactions, leading to lower molecular weight (136.58 g/mol) and higher melting point (227°C). Reduced complexity limits its use in targeted drug design but serves as a scaffold for functionalization .

Physicochemical and Pharmacological Comparison

*Calculated based on C₁₂H₁₅ClN₂O: C (60.38%), H (6.34%), Cl (14.85%), N (11.74%), O (6.69%).

Activité Biologique

4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride is a chemical compound with potential applications in medicinal chemistry and biological research. Its molecular formula is , and it is known for its structural similarity to various pyrrolidinone derivatives, which have been studied for their biological activities, including anticancer properties.

- Molecular Weight: 240.73 g/mol

- CAS Number: 1177279-61-6

- Chemical Structure:

- The compound features a pyrrolidinone ring with an amino group and a dimethyl-substituted phenyl group, which may influence its biological interactions and activity.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that compounds in this class can modulate enzyme activities and receptor functions, which may lead to significant biological effects such as cell proliferation inhibition and apoptosis in cancer cells.

Case Studies and Research Findings

-

Cancer Cell Proliferation Inhibition:

- A study evaluating the binding and activity of pyrrolidinone derivatives showed that certain compounds effectively inhibited the proliferation of breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1) cells. These findings suggest that this compound may share similar inhibitory properties due to its structural characteristics .

-

Cell Migration and Invasion:

- Compounds structurally related to this compound demonstrated varying effects on cell migration and invasion. For instance, certain derivatives were found to significantly impair the invasion capabilities of cancer cells in vitro, indicating potential therapeutic applications in metastasis prevention .

-

Enzyme Interaction:

- The compound's ability to interact with specific enzymes has been highlighted in studies focusing on matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis. Inhibition of MMP activity by related compounds suggests a potential pathway through which this compound may exert its effects .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Stepwise synthesis : Start with the pyrrolidin-2-one core functionalized at the 1-position with a 3,4-dimethylphenyl group. Introduce the amino group via nucleophilic substitution or reductive amination.

- Reaction optimization : Adjust temperature (e.g., 0–50°C for HCl salt formation), solvent polarity, and stoichiometry of reagents (e.g., 1.0 M HCl for protonation) to improve yield. Monitor intermediates via TLC or HPLC .

- Purification : Use recrystallization from aqueous HCl (as in ) or column chromatography with polar solvents.

Q. How can the purity and identity of this compound be verified post-synthesis?

- Analytical techniques :

- NMR : Compare ¹H/¹³C NMR spectra with literature data (e.g., δ 9.39 ppm for NH₃⁺ protons in DMSO-d₆) .

- XRPD : Confirm crystalline structure by matching peak positions and intensities (e.g., 2θ values in ) .

- Mass spectrometry : Validate molecular weight (e.g., 469.34 g/mol for a structurally similar compound in ) .

Q. What are the critical physicochemical properties (e.g., solubility, stability) for experimental design?

- Key properties :

- Melting point : Compare with analogs (e.g., 227°C for 1-aminopyrrolidin-2-one HCl in ) .

- Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous HCl. Adjust pH to stabilize the hydrochloride salt .

- Hygroscopicity : Store under inert atmosphere or desiccated conditions to prevent degradation.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Approach :

- Single-crystal X-ray diffraction : Use SHELX software (e.g., SHELXL for refinement) to determine bond angles, torsion angles, and hydrogen bonding patterns .

- Data interpretation : Analyze space group (e.g., monoclinic P21/c in ) and compare with computational models (DFT) to validate stereochemistry .

Q. What strategies address discrepancies in reported melting points or spectral data?

- Resolution methods :

- Reproducibility checks : Repeat synthesis and characterization under controlled conditions (e.g., heating rate during melting point analysis) .

- Polymorphism screening : Use XRPD to identify alternative crystalline forms that may affect thermal properties .

- Cross-validate data : Compare with structurally related compounds (e.g., cytarabine HCl in ) to identify substituent effects .

Q. How does the hydrochloride salt form influence biological activity in preclinical studies?

- Methodological considerations :

- Salt dissociation studies : Measure pH-dependent solubility in biorelevant media (e.g., simulated gastric fluid) .

- Comparative assays : Test freebase vs. hydrochloride salt in vitro (e.g., receptor binding assays) to assess bioavailability differences .

Q. What computational tools predict interactions between this compound and biological targets?

- Tools and workflows :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors (e.g., kinase inhibition) .

- MD simulations : Run GROMACS or AMBER to study stability of ligand-target complexes over time .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on reaction yields during scale-up?

- Troubleshooting :

- Process variables : Identify critical parameters (e.g., mixing efficiency, temperature gradients) using design-of-experiments (DoE) .

- Impurity profiling : Use LC-MS to detect side products (e.g., dimerization or hydrolysis byproducts) .

Q. Why might NMR spectra vary between batches despite identical synthesis protocols?

- Root causes :

- Solvent effects : Deuterated solvent choice (e.g., DMSO-d₆ vs. CDCl₃) can shift proton signals .

- Tautomerism : Investigate pH-dependent equilibria (e.g., enamine vs. imine forms) using variable-temperature NMR .

Methodological Recommendations

Best practices for long-term stability studies under varying storage conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.